molecular formula C20H15ClO2 B12845930 4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12845930
M. Wt: 322.8 g/mol
InChI Key: QPGCNHMFGSEYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group, a chloro substituent, and an aldehyde functional group on a biphenyl scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol in methanolic solution . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but lacks the chloro substituent.

    4-(Benzyloxy)-2’-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a hydroxy group instead of a chloro group.

    4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-methanol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

4-(Benzyloxy)-2’-chloro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde functional group on the biphenyl scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15ClO2

Molecular Weight

322.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H15ClO2/c21-19-9-5-4-8-18(19)16-10-11-20(17(12-16)13-22)23-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

QPGCNHMFGSEYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.